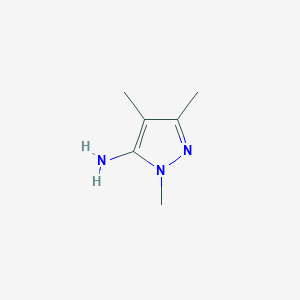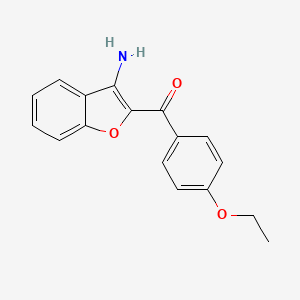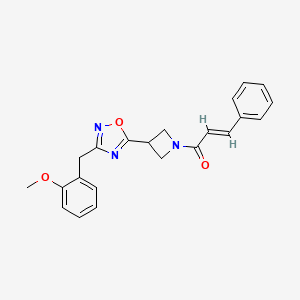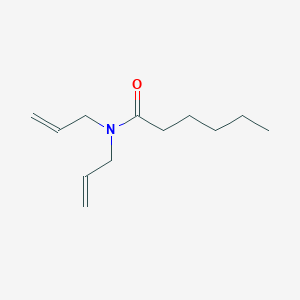
2,4,5-Trimethylpyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trimethylpyrazol-3-amine (TMPA) is a heterocyclic organic compound that contains a pyrazole ring and an amine group. It has a molecular formula of C6H11N3 and a molecular weight of 125.175 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including TMPA, has been a topic of interest in recent years . Pyrazole-containing compounds are versatile and have been used as synthetic intermediates in preparing relevant chemicals in various fields . The synthesis of structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold .Molecular Structure Analysis
Pyrazole derivatives, including TMPA, are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazoles, including TMPA, are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . They exhibit tautomerism, which may influence their reactivity and impact the synthetic strategies where pyrazoles take part .Scientific Research Applications
Synthesis and Characterization
- Amine-functionalized colloidal silica, used in various applications and fundamental investigations, can be synthesized using methods involving base-catalyzed hydrolysis and surface decoration with amino groups, including those derived from aminopyrazoles. The surface density of amino groups is quantifiable, aiding in the characterization of these materials (Soto-Cantu et al., 2012).
Synthesis of Polyheterocyclic Compounds
- Aminopyrazoles, like 2,4,5-Trimethylpyrazol-3-amine, have been used in the synthesis of new polyheterocyclic compounds with various biological activities. These compounds exhibit interesting properties, including fluorescence and potential biological relevance (Agrebi, Karoui, & Allouche, 2021).
Antimicrobial Activities
- 2-Arylhydrazononitriles, related to aminopyrazoles, have been employed in the synthesis of a variety of heterocyclic substances, some of which show promising antimicrobial activities against different bacteria and yeast (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Functionalized BODIPY Derivatives
- The synthesis of water-soluble BODIPY derivatives, which are functionalized with aryl iodides and aromatic bromides, can involve the use of amine-functionalized compounds. These derivatives show potential as highly fluorescent probes in aqueous environments (Li, Han, Nguyen, & Burgess, 2008).
Antibacterial Activity in Novel Heterocyclic Scaffolds
- Multicomponent synthesis involving 3-aminopyrazol-5-ones, a class to which this compound belongs, has led to the discovery of novel heterocyclic scaffolds with notable antibacterial activities (Frolova et al., 2011).
Energetic Materials
- Aminopyrazoles are key in the preparation of high-performing energetic materials, demonstrating the versatility of these compounds in various applied chemistry fields (Klapötke, Piercey, & Stierstorfer, 2012).
Atmospheric Nucleation Studies
- Trimethylamine, closely related to this compound, has been studied for its effects on atmospheric nucleation involving sulfuric acid, highlighting the environmental implications of amines (Erupe, Viggiano, & Lee, 2010).
Tautomeric Forms and Antioxidant Activity
- The study of 4-acylpyrazolone Schiff bases, similar in structure to this compound, reveals insights into their tautomerism and antioxidant activity, useful in understanding their chemical behavior and potential applications (Orabi, 2018).
Mechanism of Action
Future Directions
The synthesis of pyrazole derivatives, including TMPA, is an active area of research. Recent advances in green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives highlight the potential for future research directions . The integration of green methodologies in the synthesis of structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives is of great interest to the academic community as well as industry .
properties
IUPAC Name |
2,4,5-trimethylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-4-5(2)8-9(3)6(4)7/h7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNRZXTWCRTHPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B2475500.png)



![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide](/img/structure/B2475510.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2475512.png)
![N-(furan-2-ylmethyl)-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2475514.png)



![N-[Cyano-(2-methoxyphenyl)methyl]-2-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B2475521.png)